

3-(Chloromethyl)-4-ethoxybenzaldehyde: Technical Profile & Synthesis Guide

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Compound of Interest

Compound Name: 3-(Chloromethyl)-4-ethoxybenzaldehyde

Cat. No.: B8745514

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Executive Summary

3-(Chloromethyl)-4-ethoxybenzaldehyde (C₁₀H₁₁ClO₂) is a versatile organic building block characterized by two distinct electrophilic sites: a reactive benzyl chloride moiety and an aldehyde group. This dual functionality makes it an invaluable intermediate in "divergent synthesis" strategies for medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) antagonists and kinase inhibitors.

The compound is structurally analogous to 3-(chloromethyl)-4-methoxybenzaldehyde but features an ethoxy substituent, which modulates lipophilicity (LogP) and metabolic stability in downstream Active Pharmaceutical Ingredients (APIs).

Chemical Identity & Physicochemical Properties

Property	Data
IUPAC Name	3-(Chloromethyl)-4-ethoxybenzaldehyde
Molecular Formula	C ₁₀ H ₁₁ ClO ₂
Molecular Weight	198.65 g/mol
CAS Number	Not widely indexed in public registries; [1]PubChem SID: 329827003
Physical State	Solid (Crystalline powder)
Melting Point	~60–70 °C (Predicted based on methoxy analog)
Solubility	Insoluble in water; Soluble in DCM, EtOAc, Toluene, THF
Reactivity Profile	Alkylating agent (benzyl chloride); Electrophile (aldehyde)



Note on CAS: While the methoxy analog (CAS 52577-09-0) is common, the ethoxy variant is often custom-synthesized or cataloged under internal IDs (e.g., Sigma TMT00493).

Researchers should verify identity via NMR/MS upon procurement.

Synthesis & Manufacturing

The industrial standard for synthesizing **3-(chloromethyl)-4-ethoxybenzaldehyde** is the Blanc Chloromethylation reaction. This process introduces a chloromethyl group at the meta position relative to the aldehyde (and ortho to the ethoxy group) using paraformaldehyde and hydrogen chloride.

3.1. Reaction Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS). The ethoxy group activates the benzene ring, directing the electrophilic hydroxymethyl cation (generated from formaldehyde/HCl) to the ortho position. The resulting benzyl alcohol is immediately converted to the benzyl chloride by HCl.

3.2. Detailed Experimental Protocol

Based on optimized protocols for alkoxybenzaldehydes.

Reagents:

- 4-Ethoxybenzaldehyde (1.0 eq)^{[2][3]}
- Paraformaldehyde (1.2–1.5 eq)
- Concentrated Hydrochloric Acid (37%, Excess)
- Zinc Chloride (ZnCl₂, 0.5 eq) – Optional catalyst to accelerate reaction.

Procedure:

- Setup: Charge a chemically resistant glass reactor with 4-Ethoxybenzaldehyde and Paraformaldehyde.
- Acid Addition: Add Concentrated HCl dropwise while stirring. If using ZnCl₂, dissolve it in the HCl prior to addition.
- Reaction: Heat the mixture to 60–75 °C for 3–5 hours. Monitor consumption of the starting aldehyde via TLC (Hexane/EtOAc 4:1).
- Quench: Cool the reaction mixture to 0–5 °C. The product typically precipitates as a solid.
- Isolation:
 - If Solid: Filter the precipitate and wash with cold water (3x) to remove acid.
 - If Oily:^[4] Extract with Dichloromethane (DCM), wash with saturated NaHCO₃ and brine, then dry over MgSO₄.

- Purification: Recrystallize from Hexane or Petroleum Ether to yield off-white needles.

Yield: Typically 75–85%.

3.3. Synthesis Pathway Diagram



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Figure 1: Blanc chloromethylation pathway converting 4-ethoxybenzaldehyde to the target compound.

Reactivity & Applications in Drug Development

This compound is a "linchpin" intermediate. Its dual reactivity allows for the sequential construction of complex pharmacophores.

4.1. Reactivity Logic

- Site A (Chloromethyl): Highly reactive toward nucleophiles (amines, thiols, phenoxides). Used to attach the "head" group of a drug molecule.
- Site B (Aldehyde): Stable during Site A alkylation (under non-reducing conditions). Can subsequently undergo Reductive Amination, Oxidation (to acid), or Olefination (Wittig/Horner-Wadsworth-Emmons).

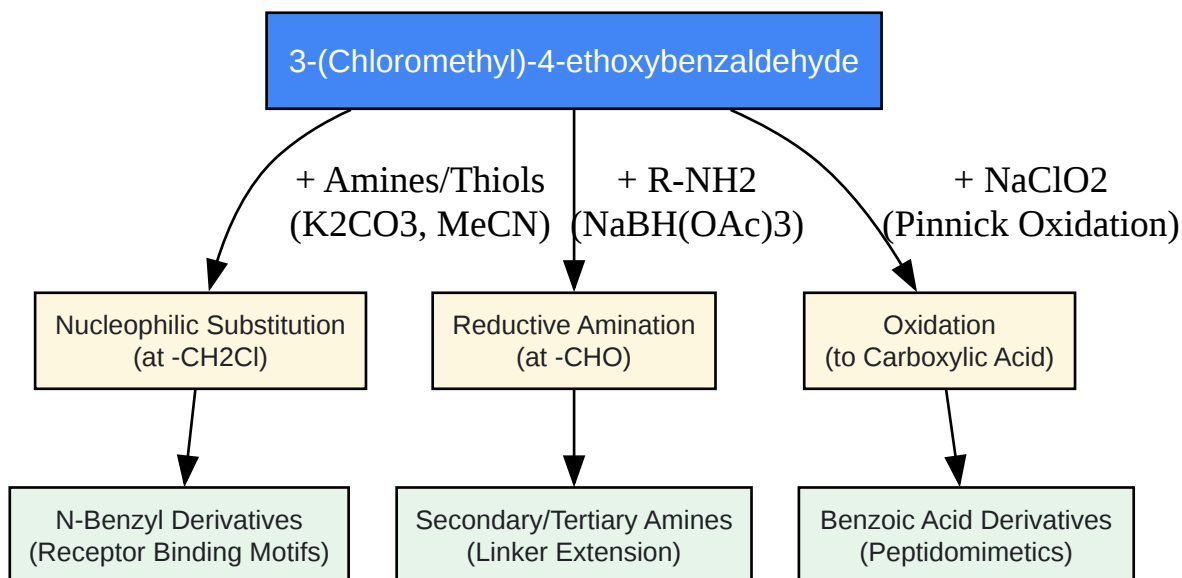
4.2. Application Workflow

Commonly used to synthesize adrenergic receptor antagonists (e.g., Tamsulosin analogs) and kinase inhibitors where the ethoxy-benzyl moiety provides critical hydrophobic interactions within the binding pocket.

Experimental Workflow for API Synthesis:

- Alkylation: React **3-(chloromethyl)-4-ethoxybenzaldehyde** with a secondary amine (e.g., piperazine derivative) in the presence of K_2CO_3 /Acetonitrile.
- Derivatization: Subject the pendant aldehyde to reductive amination with a primary amine and $NaBH(OAc)_3$.

4.3. Reactivity Diagram



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Figure 2: Divergent synthetic pathways utilizing the chloromethyl and aldehyde functionalities.

Handling & Safety (E-E-A-T)

As a benzyl chloride derivative, this compound poses specific hazards that must be managed with engineering controls.

- Lachrymator: Benzyl chlorides are potent tear agents. Handle only in a functioning fume hood.
- Corrosive/Irritant: Causes severe skin and eye irritation.^{[5][6][7]} Wear nitrile gloves, safety goggles, and a lab coat.
- Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of $-CH_2Cl$ to $-CH_2OH$).

Self-Validating Safety Check:

- Before use: Check for the smell of HCl (indicates hydrolysis).
- Quenching: Quench excess alkylating agent with aqueous ammonia or dilute NaOH before disposal.

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